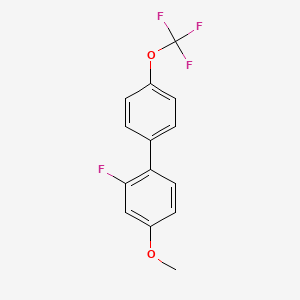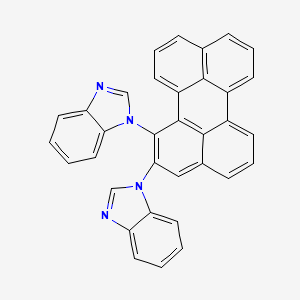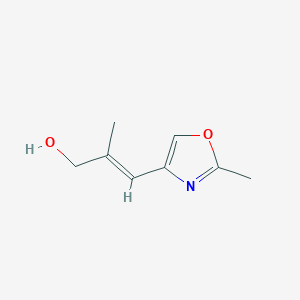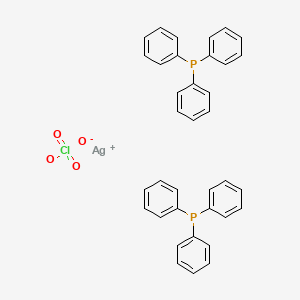
2-Fluoro-4-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethoxy group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobiphenyl, 4-methoxyphenol, and trifluoromethoxybenzene.
Methoxylation: The methoxy group is introduced via methoxylation reactions, typically using methanol and a suitable catalyst.
Trifluoromethoxylation: The trifluoromethoxy group is introduced through trifluoromethoxylation reactions, using reagents such as trifluoromethoxy iodide or trifluoromethoxy trifluoromethyl sulfonate.
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the biphenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with hydrogenated functional groups.
Substitution: Biphenyl derivatives with new substituents replacing the original functional groups.
Scientific Research Applications
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic processes.
Gene Expression: Regulation of gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxy-1,1’-biphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties.
4-Methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the fluorine atom, leading to variations in reactivity and applications.
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl:
Uniqueness
2-Fluoro-4-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of all three substituents (fluorine, methoxy, and trifluoromethoxy) on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
152967-10-7 |
|---|---|
Molecular Formula |
C14H10F4O2 |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10F4O2/c1-19-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)20-14(16,17)18/h2-8H,1H3 |
InChI Key |
JNVDRFRBQDBCBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)

![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
